4-Position Amino Substitution: Regioisomeric Identity Versus 3-Methoxyphenol Analog
The target compound (methoxy at position 2, amino at position 4) differs from its closest positional isomer 4-(1-amino-2,2,2-trifluoroethyl)-3-methoxyphenol (CAS 1337343-82-4, methoxy at position 3, amino at position 4) in computed lipophilicity and topological polar surface area. The 3-methoxy isomer has XLogP3 = 1.5 and Topological Polar Surface Area = 55.5 Ų [1]. The 2-methoxy substitution pattern in the target compound alters hydrogen-bonding geometry and may affect metabolic stability profiles in medicinal chemistry applications [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: Not experimentally determined but predicted to differ; TPSA: Not reported for target |
| Comparator Or Baseline | 4-(1-Amino-2,2,2-trifluoroethyl)-3-methoxyphenol (CAS 1337343-82-4): XLogP3 = 1.5, TPSA = 55.5 Ų |
| Quantified Difference | Regioisomeric substitution (2-OCH₃ vs 3-OCH₃) yields distinct InChI Keys (FMPREAZEELEZGC-UHFFFAOYSA-N for comparator [1]; target InChI Key differs), confirming non-identity |
| Conditions | Computed properties from structural data; experimental confirmation required |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining intended hydrogen-bonding geometry and metabolic stability in drug candidate optimization.
- [1] Kuujia. 4-(1-Amino-2,2,2-trifluoroethyl)-3-methoxyphenol (CAS 1337343-82-4) Chemical and Physical Properties. Kuujia, 2025. View Source
- [2] Andrews KG, Faizova R, Denton RM. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications 8, 15913 (2017). View Source
